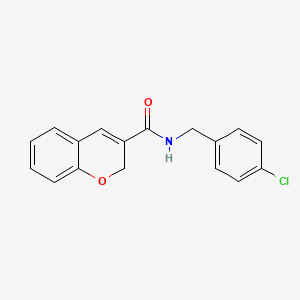![molecular formula C16H18F3NO3 B2901153 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 899733-80-3](/img/structure/B2901153.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide, also known as TFPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFPB is a synthetic compound that has been synthesized through various methods, and it has been found to have a range of biochemical and physiological effects. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide involves the reaction of 4-(trifluoromethyl)benzoic acid with 1,4-dioxaspiro[4.4]nonane-2-methanol in the presence of a coupling agent, followed by the addition of a dehydrating agent to form the final product.
Starting Materials
4-(trifluoromethyl)benzoic acid, 1,4-dioxaspiro[4.4]nonane-2-methanol, coupling agent, dehydrating agent
Reaction
Step 1: Dissolve 4-(trifluoromethyl)benzoic acid and 1,4-dioxaspiro[4.4]nonane-2-methanol in a suitable solvent., Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature., Step 3: Add a dehydrating agent such as thionyl chloride (SOCl2) to the reaction mixture and heat under reflux for several hours., Step 4: Purify the crude product by column chromatography to obtain N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide as a white solid.
Mecanismo De Acción
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to target specific proteins, including the proteasome and histone deacetylases (HDACs), which play important roles in various cellular processes. By inhibiting these proteins, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide can modulate gene expression, cell proliferation, and cell survival. Additionally, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to modulate the activity of certain neurotransmitters, such as GABA and glutamate, which may contribute to its effects on the nervous system.
Efectos Bioquímicos Y Fisiológicos
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation and survival, modulation of gene expression, modulation of neurotransmitter activity, and anti-inflammatory effects. In cancer cells, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. In the nervous system, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to modulate the activity of specific neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide in lab experiments is its specificity for certain proteins and cellular processes. This allows researchers to target specific pathways and processes, which may be useful for studying the mechanisms of disease and developing new treatments. Additionally, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to have low toxicity, which makes it a relatively safe compound for use in lab experiments. However, one limitation of using N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide is its limited solubility, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide. One area of interest is the development of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide derivatives with improved solubility and bioavailability, which may enhance its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanisms of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide and its effects on specific cellular processes. Finally, studies are needed to investigate the potential applications of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide in other areas of research, such as infectious diseases and metabolic disorders.
Aplicaciones Científicas De Investigación
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In immunology, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)12-5-3-11(4-6-12)14(21)20-9-13-10-22-15(23-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYWSIUSHIIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

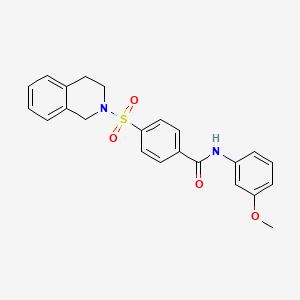
![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)
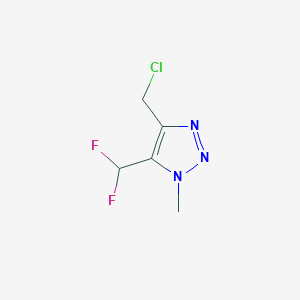
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)
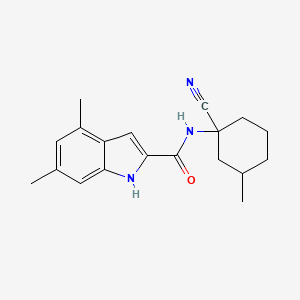
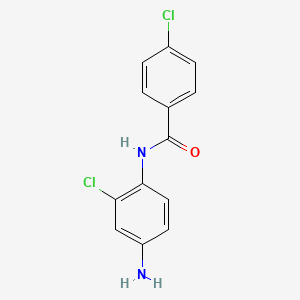
![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2901083.png)
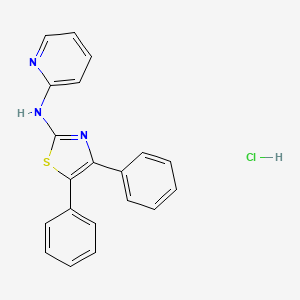
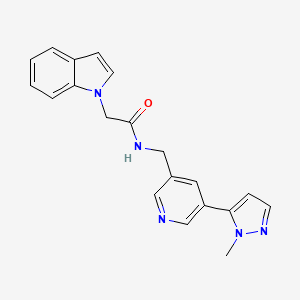
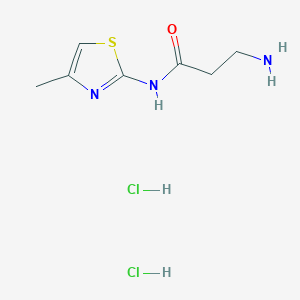
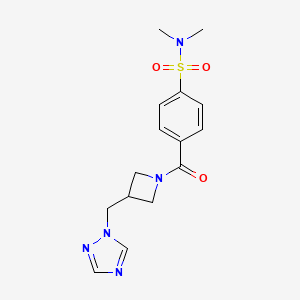
![N~1~-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2901090.png)
![4-Tert-butyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2901091.png)
